molecular formula C8H6BrClF2O B1415923 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene CAS No. 2012869-43-9

1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene

Cat. No.: B1415923
CAS No.: 2012869-43-9
M. Wt: 271.48 g/mol
InChI Key: MZLXCTDUFCKTKS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and difluoroethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with 1,3-dichloro-5-(2,2-difluoroethoxy)benzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a building block for drug candidates, particularly those targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups, such as bromine and chlorine, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution and coupling reactions, enabling the formation of diverse chemical structures.

Comparison with Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain applications.

    1-Bromo-2,3-difluorobenzene: Contains two fluorine atoms but lacks the chlorine and difluoroethoxy groups, resulting in different reactivity and applications.

Uniqueness: 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene is unique due to the presence of both halogen and difluoroethoxy substituents, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLXCTDUFCKTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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